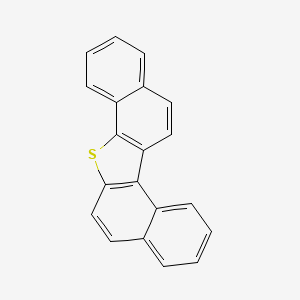

Dinaphthothiophene

説明

特性

CAS番号 |

71012-24-3 |

|---|---|

分子式 |

C20H12S |

分子量 |

284.4 g/mol |

IUPAC名 |

12-thiapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12S/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H |

InChIキー |

SYXXZXWLYNODHL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C5=CC=CC=C5C=C4 |

製品の起源 |

United States |

準備方法

Dinaphthothiophenes can be synthesized through various routes. One method involves the successive addition of two functionalized styryl groups to a thiophene ring, followed by a photocyclization to form the asymmetric dinaphthothiophene . Another method includes the Newman-Kwart rearrangement of dithiocarbamates by heating the dimethylthiocarbamate of binaphthol at 285-310°C, yielding this compound in 20-40% yield . Additionally, dinaphthyl sulfide can undergo an iodine-catalyzed photocyclization to produce this compound in 85% yield .

化学反応の分析

Dinaphthothiophenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the photoinduced deoxygenation of dinaphthothiophene S-oxide releases atomic oxygen (O(3P)) . Thiophene reacts with aliphatic ketones in aqueous sulfuric acid to give condensation products containing up to five thiophene units . Common reagents used in these reactions include sulfuric acid and iodine. Major products formed from these reactions include this compound and its derivatives .

科学的研究の応用

Organic Electronics

Organic Semiconductors

Dinaphthothiophenes are particularly promising as p-type organic semiconductors . Their structural characteristics allow for effective charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that modifications to the dinaphthothiophene structure can enhance electronic properties, thus improving device performance. For instance, the introduction of various functional groups can tailor the energy levels and solubility of these compounds, facilitating their application in electronic devices .

Table 1: Properties of this compound Derivatives in Organic Electronics

| Compound Type | Key Properties | Application Area |

|---|---|---|

| This compound | High charge mobility | OFETs |

| Substituted Variants | Tunable energy levels | OPVs |

| Asymmetrically Functionalized DNTs | Enhanced solubility and stability | Organic light-emitting diodes (OLEDs) |

Catalysis

Asymmetric Synthesis

Dinaphthothiophenes serve as precursors for the synthesis of asymmetric catalysts , particularly axially chiral 1,1'-binaphthyl derivatives. These catalysts are crucial in various asymmetric reactions, including those used in pharmaceutical synthesis. The ability to modify the this compound structure allows chemists to create catalysts with specific steric and electronic properties tailored for particular reactions .

Table 2: Applications of this compound in Catalysis

| Catalyst Type | Reaction Type | Application |

|---|---|---|

| Binaphthyl Catalysts | Asymmetric synthesis | Pharmaceutical intermediates |

| Functionalized DNTs | C-C bond formation | Organic synthesis |

Photochemistry

Photoactive Materials

Dinaphthothiophenes have demonstrated potential as photoactive materials , particularly in photochemical applications such as light-driven reactions and photodegradation processes. Studies have shown that certain this compound derivatives can release reactive oxygen species upon UV irradiation, which can be harnessed for applications in environmental remediation and photodynamic therapy .

Table 3: Photochemical Properties of this compound Derivatives

| Derivative Type | Photoactivity | Potential Applications |

|---|---|---|

| This compound S-oxides | Reactive oxygen species generation | Environmental cleanup |

| Sulfoxides | Enhanced kinetics under irradiation | Photodynamic therapy |

Case Study 1: Dinaphthothiophenes in Organic Electronics

A study demonstrated that a specific this compound derivative exhibited a 150% increase in charge mobility compared to traditional organic semiconductors when used in OFET applications. This enhancement was attributed to the compound's ability to form well-ordered thin films, which is critical for efficient charge transport .

Case Study 2: Asymmetric Catalysis

Research involving dinaphthothiophenes as precursors for binaphthyl catalysts revealed that these compounds could facilitate enantioselective reactions with high yields. For example, one study reported an enantiomeric excess of over 95% in a model reaction using a this compound-derived catalyst .

作用機序

The mechanism of action of dinaphthothiophenes involves their ability to undergo photoinduced deoxygenation, releasing atomic oxygen (O(3P)) . This process is facilitated by the absorption of light at longer wavelengths, which induces the deoxygenation of dinaphthothiophene S-oxide . The molecular targets and pathways involved in this mechanism include the singlet-triplet gap and the oxidation of the solvent by the sulfoxides .

類似化合物との比較

Structural Features

Dinaphthothiophene is structurally distinct from other biaryl atropisomers due to its heterocyclic core. Below is a comparative analysis:

| Compound | Core Structure | Heteroatom | Axial Chirality | Key Reference |

|---|---|---|---|---|

| This compound | Two naphthyl + thiophene | Sulfur (S) | Yes | Shimada et al., 2002 |

| Dibenzothiophene | Two benzene + thiophene | Sulfur (S) | No (planar) | Cho et al., 2004 |

| 1,1′-Binaphthyl | Two naphthyl groups | None | Yes | Jolliffe et al., 2017 |

| Biphenyl | Two benzene rings | None | Yes (if substituted) | N/A |

Key Insights :

- The sulfur atom in this compound increases electron density, facilitating oxidative addition in cross-coupling reactions compared to non-sulfur analogs like 1,1′-binaphthyl .

- Dibenzothiophene lacks axial chirality due to its planar structure, limiting its utility in asymmetric synthesis .

Key Insights :

- This compound’s synthesis leverages nickel catalysts for high enantioselectivity, whereas 1,1′-binaphthyl derivatives often require organocatalysts .

- Dibenzothiophene synthesis focuses on yield optimization rather than chirality due to its planar structure .

This compound

- Asymmetric Catalysis : Serves as a precursor to binaphthyl ligands for asymmetric hydrogenation and C–C bond formation .

- Material Science : The sulfur moiety enhances charge transport in organic semiconductors .

Dibenzothiophene

- Pharmaceuticals : Used in sulfa drugs and kinase inhibitors due to its stability .

- Petroleum Industry : Acts as a marker for sulfur-containing crude oils.

1,1′-Binaphthyl

- Chiral Ligands: BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a cornerstone in asymmetric catalysis .

Key Insights :

- This compound’s applications are niche in asymmetric synthesis, while 1,1′-binaphthyl has broader industrial use. Dibenzothiophene is more relevant in pharmaceuticals and petrochemistry .

生物活性

Dinaphthothiophene (DNT) is a polycyclic aromatic compound known for its unique structural and electronic properties, which have garnered interest in various fields, including organic electronics and catalysis. This article delves into the biological activity of this compound, examining its synthesis, reactivity, and potential applications in medicinal chemistry.

Structural Overview

Dinaphthothiophenes consist of fused naphthalene and thiophene rings, which contribute to their stability and electronic characteristics. These compounds can exist in various forms depending on the substitution patterns on the aromatic rings. The axial chirality of DNT makes it a candidate for applications in asymmetric synthesis and catalysis.

Synthesis of this compound Derivatives

Several methods have been developed for synthesizing this compound derivatives, which are critical for exploring their biological activities:

- Condensation Reactions : Rabindran and Tilak synthesized DNT-2112 and DNT-1212 through condensation of 2-bromo-1-tetralone with naphthalenethiols, followed by cyclization and dehydrogenation processes .

- Oxidative Photocyclization : An efficient synthesis route involves oxidative photocyclization, yielding various derivatives with potential biological activity .

- Nickel-Catalyzed Cross-Coupling : This method allows for the functionalization of DNT with various substituents, enhancing its reactivity and potential applications .

Anticancer Properties

Dinaphthothiophenes have shown promising anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that specific DNT derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Some this compound derivatives exhibit antimicrobial properties. The structure-activity relationship (SAR) studies suggest that modifications to the DNT structure can enhance its efficacy against bacterial strains. For example, derivatives with electron-withdrawing groups have shown increased antibacterial activity compared to their parent compounds.

Case Studies

- Anticancer Study : A study evaluated the effects of a this compound derivative on MCF-7 breast cancer cells. The compound induced apoptosis and significantly reduced cell viability at concentrations above 10 µM.

- Antimicrobial Study : Another investigation focused on a series of DNT derivatives against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to unsubstituted analogs.

Table of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| DNT-2112 | Anticancer | MCF-7 | 10 µM |

| DNT derivative X | Antimicrobial | Staphylococcus aureus | 25 µg/mL |

| DNT derivative Y | Anticancer | A549 (lung cancer) | 15 µM |

The biological activity of dinaphthothiophenes is attributed to their ability to interact with cellular targets:

- DNA Intercalation : Some studies suggest that DNTs can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。